molecular formula C14H9Cl2FO2 B1420633 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-69-4

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420633
CAS No.: 1160260-69-4
M. Wt: 299.1 g/mol
InChI Key: SBPODVSNMAYSPJ-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C14H9Cl2FO2 and a molecular weight of 299.13 .

Scientific Research Applications

  • Synthesis of Benzisoselenazol-3(2H)-ones : The compound is utilized in the synthesis of benzisoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, with 2-(chloroseleno)benzoyl chloride facilitating the formation of 2-substituted 3-hydroxybenzo[b]selenophenes (Lisiak & Młochowski, 2009).

  • Syntheses and Effects in BDF Mice : Derivatives of this compound were synthesized and their toxicities and antitumor effects in mice were examined, providing insight into structure-activity relationships (Pero, Babiarz-Tracy, & Fondy, 1977).

  • Acylation of Azaindoles : The compound is used for the attachment of acyl chloride groups to azaindoles, which has implications in medicinal chemistry (Zhang et al., 2002).

  • Reaction Mechanisms and Rate Constants : It's involved in hydrolyses of acid derivatives like carboxylic acid chlorides and fluoroformates, where reaction mechanisms vary and third-order rate constants are calculated for solvolytic reactions (Bentley, 2015).

  • Selenenylation-Acylation of C-H Acids : It acts as a bifunctional electrophile in the selenenylation and acylation of the active methylene group, leading to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, Osajda, & Mlochowski, 2001).

  • Drug Analysis by Mass Spectrometry : Fluoroaryl derivatives of certain compounds synthesized using this compound are important for the development of assays in plasma, highlighting its role in analytical chemistry (Murray, Watson, & Davies, 1985).

  • Solvolyses in Organic Chemistry : The compound is studied for its behavior in solvolysis reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Park & Kevill, 2012).

  • Economical Synthesis Strategies : It is used in the synthesis of organic dyes, showcasing its role in the production of colored pigments with potential applications in various industries (Arrousse et al., 2020).

  • Polymer Syntheses : The compound is involved in the synthesis of polymers, such as linear and branched poly(3-hydroxy-benzoates), indicating its application in material science (Kricheldorf, Zang, & Schwarz, 1982).

  • Fluorination of Chlorinated Benzaldehydes and Benzoyl Chlorides : It is used in fluorination reactions, relevant to the synthesis of various fluoro-compounds (Banks et al., 1990).

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon at the same time that the electrons kick off onto the leaving group .

Biochemical Pathways

It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of reaction can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

“3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde”, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating reagent, which means it can transfer an alkyl group to other molecules. This property is crucial in the synthesis of various derivatives and intermediates in biochemical pathways . The interactions of this compound with biomolecules often involve nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile, leading to the formation of new chemical bonds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alkylate biomolecules can lead to modifications in proteins and nucleic acids, thereby altering their function and activity . These modifications can impact cell signaling pathways by either activating or inhibiting specific signaling molecules. Additionally, changes in gene expression can occur due to the compound’s interaction with DNA and RNA, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The compound’s chloride group is highly reactive and can be replaced by nucleophiles such as amino, hydroxyl, or thiol groups present in proteins and nucleic acids . This reaction results in the formation of stable covalent bonds, leading to the modification of the target biomolecule’s structure and function. These modifications can result in enzyme inhibition or activation, changes in protein-protein interactions, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent modifications to proteins and nucleic acids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal cellular processes . Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of derivatives and intermediates in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role as an alkylating reagent is central to its involvement in these metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPODVSNMAYSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220015
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-69-4
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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